molecular formula C9H9BrO B15371385 o-Bromomethylacetophenone CAS No. 168551-52-8

o-Bromomethylacetophenone

Cat. No.: B15371385
CAS No.: 168551-52-8
M. Wt: 213.07 g/mol
InChI Key: XBSHRGYQEKZCHB-UHFFFAOYSA-N
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Description

o-Bromoacetophenone (IUPAC: 1-(2-bromophenyl)ethan-1-one; CAS 2142-69-0) is an aromatic ketone featuring a bromine atom at the ortho position relative to the acetyl group on the benzene ring. Its molecular formula is C₈H₇BrO (molecular weight: 199.05 g/mol), and its structure is defined by the SMILES notation CC(=O)C1=CC=CC=C1Br . This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its reactivity is influenced by the electron-withdrawing bromine substituent, which directs electrophilic substitutions and enhances the stability of intermediates in coupling reactions .

Properties

CAS No.

168551-52-8

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

1-[2-(bromomethyl)phenyl]ethanone

InChI

InChI=1S/C9H9BrO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5H,6H2,1H3

InChI Key

XBSHRGYQEKZCHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Meta and Para Substitution

o-Bromoacetophenone vs. m-Bromoacetophenone vs. p-Bromoacetophenone

The position of bromine on the acetophenone ring significantly alters physical and chemical properties:

Property o-Bromoacetophenone m-Bromoacetophenone p-Bromoacetophenone
CAS No. 2142-69-0 Not explicitly listed† 99-71-8
Melting Point Not reported Not reported 51°C (α-Bromo derivative)
Boiling Point Not reported Not reported 135°C at 18 mmHg
Solubility Insoluble in water; soluble in ethanol, ether Similar to ortho isomer‡ Soluble in ethanol, benzene
Reactivity Bromine hinders ortho-directed reactions; favors para substitution in further reactions Bromine allows meta-directing effects Bromine enhances symmetry, stabilizing intermediates

†m-Bromoacetophenone data is scarce in the provided evidence. ‡Assumed based on structural similarity.

Key Findings :

  • Steric Effects: The ortho bromine in o-bromoacetophenone creates steric hindrance near the acetyl group, reducing reactivity in nucleophilic acyl substitutions compared to the para isomer .
  • Electronic Effects: The para bromine in p-bromoacetophenone (CAS 99-71-8) delocalizes electron density more effectively, making it a stronger electrophile in Friedel-Crafts reactions .

Functionalized Derivatives: Methoxy and Biphenyl Groups

2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)

This derivative introduces a methoxy group at the para position of the second aromatic ring (in biphenyl systems). Compared to o-bromoacetophenone:

  • Applications : Used as a specialty intermediate under controlled conditions, likely in photoredox catalysis due to its extended conjugation .
  • Solubility: Enhanced solubility in polar solvents (e.g., ethanol) due to the methoxy group’s electron-donating effects .
2-Bromo-4'-phenylacetophenone (CAS 135-73-9)

This biphenyl derivative features a bromoacetyl group linked to a biphenyl system. Key differences:

  • Molecular Weight: 275.14 g/mol vs. 199.05 g/mol for o-bromoacetophenone .
  • Applications : Used in polymer chemistry and cross-coupling reactions, leveraging its bulky aromatic system for steric stabilization .

α-Bromoacetophenone (CAS 70-11-1)

Unlike o-bromoacetophenone, α-bromoacetophenone has bromine on the acetyl side chain (structure: PhCOCH₂Br). Key distinctions:

Property α-Bromoacetophenone o-Bromoacetophenone
Reactivity Highly reactive in SN₂ reactions due to labile α-bromine Bromine on ring limits direct substitution
Applications Alkylating agent in peptide synthesis Building block for heterocycles

Research Implications and Industrial Relevance

  • Ortho vs. Para Isomers : The ortho isomer’s steric hindrance makes it less favorable in large-scale syntheses requiring high yields, while para isomers are preferred in symmetrical product formation .
  • Biphenyl Systems: Compounds like 2-bromo-4'-phenylacetophenone enable access to advanced materials, such as liquid crystals or OLED components .

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